Rosuvastatin D6 Sodium
Description
Overview of Rosuvastatin's Pharmacological Class and Research Context
Rosuvastatin (B1679574) is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. drugbank.comnih.gov By inhibiting this enzyme, primarily in the liver, Rosuvastatin reduces the production of cholesterol and increases the number of LDL receptors on liver cells, which enhances the uptake and catabolism of LDL cholesterol. drugbank.com This mechanism of action makes it effective in lowering "bad" LDL cholesterol and triglycerides while increasing "good" HDL cholesterol. rxlist.com
Rosuvastatin is a synthetic statin and is considered one of the most potent in its class. nih.govscispace.com Research on Rosuvastatin often involves studying its pharmacokinetic properties to understand how it is absorbed, distributed, metabolized, and excreted by the body. pharmgkb.org These studies are crucial for determining appropriate dosing regimens and identifying potential drug-drug interactions. drugbank.com
Rationale for Deuterium (B1214612) Labeling (d6) of Rosuvastatin for Research Applications
The "d6" in Rosuvastatin-d6 Sodium signifies that six hydrogen atoms in the rosuvastatin molecule have been replaced with deuterium atoms. veeprho.com This specific labeling is intentional and serves a critical purpose in research. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. scirp.orgscirp.org This difference in bond strength, known as the kinetic isotope effect, can significantly slow down the rate of metabolic reactions that involve breaking this bond. scirp.org
In the context of Rosuvastatin-d6 Sodium, the primary application is not to alter the drug's metabolism but to use it as an internal standard in quantitative bioanalysis. veeprho.comclearsynth.comcaymanchem.com Because Rosuvastatin-d6 is chemically almost identical to Rosuvastatin, it behaves similarly during sample extraction, chromatography, and ionization in mass spectrometry. nih.gov However, its slightly higher mass allows it to be distinguished from the unlabeled drug by the mass spectrometer. researchgate.net This enables researchers to accurately measure the concentration of Rosuvastatin in biological fluids like plasma. scispace.comscirp.orgnih.gov
Historical Trajectories of Deuterated Compounds in Pharmaceutical Sciences
The concept of using deuterium in drug molecules dates back to the 1960s. nih.gov Early research explored how replacing hydrogen with deuterium could alter a drug's metabolic profile and prolong its effects in the body. scirp.orgscirp.org This strategy, sometimes called a "deuterium switch," aimed to improve the pharmacokinetic properties of existing drugs. nih.gov
Properties
Molecular Formula |
C22H21D6FN3NaO6S |
|---|---|
Molecular Weight |
509.56 |
Origin of Product |
United States |
Synthesis and Isotopic Characterization of Rosuvastatin D6 Sodium
Methodologies for Deuterium (B1214612) Incorporation into Complex Organic Molecules
The molecular structure of Rosuvastatin-d6 Sodium features six deuterium atoms located on the isopropyl group attached to the pyrimidine (B1678525) ring. The systematic name, sodium (E,3R,5S)-7-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate, confirms this specific placement.
The most common strategies for incorporating deuterium into a specific location like the isopropyl group involve either starting the synthesis with a commercially available deuterated precursor or performing a hydrogen-deuterium exchange reaction at a late stage of the synthesis. For Rosuvastatin-d6, the use of a deuterated building block is the more plausible approach to ensure high isotopic enrichment at the desired positions.
Common Deuteration Approaches:
| Method | Description | Applicability to Rosuvastatin-d6 |
| Use of Deuterated Precursors | Synthesis begins with simple, commercially available deuterated molecules (e.g., acetone-d6 (B32918), isopropanol-d7). | Highly suitable. The synthesis of the pyrimidine core of rosuvastatin (B1679574) can be adapted to use a deuterated precursor for the isopropyl group. |
| Hydrogen-Deuterium Exchange (HDX) | A compound is treated with a deuterium source (e.g., D₂O) in the presence of a catalyst (acid, base, or metal) to replace labile protons. nih.gov | Less suitable for the isopropyl group as its C-H bonds are not labile. This method is more effective for hydrogens adjacent to carbonyl groups or on aromatic rings. |
| Reductive Deuteration | Unsaturated bonds (e.g., C=C, C=O) are reduced using deuterium gas (D₂) or deuterated reducing agents (e.g., NaBD₄). | Could be used to create a deuterated isopropyl group from a propenyl group, but direct use of a deuterated precursor is often more efficient. |
Regioselectivity—the control of where the deuterium atoms are placed—is a significant challenge in the synthesis of isotopically labeled complex molecules.
For the synthesis of Rosuvastatin-d6, the primary challenge is the selective deuteration of the isopropyl group. While methods exist for the regioselective deuteration of alcohols at the α or β positions using specific metal catalysts, these are generally applied to simpler molecules. rsc.orgnih.gov Applying such techniques to a complex intermediate in the rosuvastatin synthesis would risk side reactions and low yields.
Challenges in Regioselective Deuteration:
Chemical Environment of C-H Bonds: The C-H bonds on the isopropyl group are strong and non-acidic, making direct H/D exchange difficult without harsh conditions that could decompose the molecule.
Steric Hindrance: The isopropyl group is part of the core pyrimidine heterocycle, and steric hindrance could affect the efficiency of certain labeling reactions.
Isotopic Scrambling: In some catalytic exchange reactions, deuterium atoms can migrate to unintended positions in the molecule, reducing the isotopic purity of the final product.
Availability of Precursors: The synthesis is dependent on the availability of highly enriched deuterated starting materials for the target functional group.
To overcome these challenges, the most effective strategy is the use of a deuterated synthon, such as acetone-d6 or 2-bromopropane-d7, which can be incorporated into the rosuvastatin backbone during the construction of the pyrimidine ring. This approach confines the deuterium to the desired location from an early stage.
Synthetic Pathways for Rosuvastatin-d6 Sodium
The synthesis of Rosuvastatin-d6 Sodium is a multi-step process that mirrors the synthesis of the non-labeled compound but incorporates a deuterated building block at a key step.
The synthesis of Rosuvastatin-d6 typically starts with the preparation of a deuterated version of a key intermediate, such as a β-ketoester, which is then used to construct the pyrimidine ring. A plausible synthetic route involves the reaction of a deuterated isopropyl precursor with other reagents to form the core heterocyclic structure.
A likely precursor for introducing the d6-isopropyl group is deuterated acetone (B3395972) (acetone-d6). This can be used to generate a deuterated version of the side chain that is subsequently attached to the pyrimidine ring.
Parameters for Optimization:
Reaction Conditions: Temperature, reaction time, and catalyst choice are optimized at each step to maximize the chemical yield.
Purity of Deuterated Reagents: The isotopic enrichment of the final product is directly dependent on the isotopic purity of the deuterated precursors used.
Minimizing Back-Exchange: During purification and subsequent reaction steps, conditions that could promote the exchange of deuterium back to hydrogen (e.g., presence of acidic protons from water or solvents) must be avoided.
The isotopic enrichment of the final Rosuvastatin-d6 Sodium is a measure of the percentage of molecules that contain the desired number of deuterium atoms. This is typically aimed to be above 98% to be effective as an internal standard.
Advanced Spectroscopic Characterization of Rosuvastatin-d6 Sodium
To confirm the successful synthesis, structural integrity, and isotopic enrichment of Rosuvastatin-d6 Sodium, a combination of advanced spectroscopic techniques is employed. rsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the molecular weight of the deuterated compound. The molecular weight of Rosuvastatin-d6 Sodium is approximately 509.56 g/mol , which is 6 mass units higher than the non-deuterated version due to the replacement of six hydrogen atoms (atomic mass ≈ 1) with six deuterium atoms (atomic mass ≈ 2). The isotopic distribution pattern in the mass spectrum is analyzed to calculate the percentage of isotopic enrichment. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the exact location of the deuterium atoms.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of Rosuvastatin-d6, the signals corresponding to the methyl protons of the isopropyl group would be significantly diminished or absent, providing direct evidence of successful deuteration at this position. The rest of the spectrum should be consistent with the structure of rosuvastatin. researchgate.netresearchgate.net
²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei. The ²H NMR spectrum of Rosuvastatin-d6 would show a signal at the chemical shift corresponding to the isopropyl methyl groups, confirming the location of the deuterium label.
¹³C NMR (Carbon-13 NMR): In the ¹³C NMR spectrum, the carbon atoms attached to deuterium will show a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift compared to the non-deuterated compound.
The combination of these techniques provides a comprehensive characterization of the synthesized Rosuvastatin-d6 Sodium, confirming its chemical identity, purity, and isotopic labeling profile.
Expected Spectroscopic Data for Rosuvastatin-d6:
| Technique | Expected Observation | Information Gained |
| Mass Spectrometry (MS) | Molecular ion peak at m/z corresponding to C₂₂H₂₁D₆FN₃NaO₆S. | Confirmation of molecular weight and successful incorporation of six deuterium atoms. |
| ¹H NMR | Absence or significant reduction of the signal for the isopropyl methyl protons. | Confirmation of the location of deuteration. |
| ²H NMR | A signal in the region expected for the isopropyl methyl groups. | Direct detection and confirmation of the position of the deuterium labels. |
| ¹³C NMR | Splitting of the signals for the isopropyl methyl carbons due to C-D coupling. | Further confirmation of the location of deuteration. |
High-Resolution Mass Spectrometry for Isotopic Purity and Distribution Assessment
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for characterizing isotopically labeled compounds like Rosuvastatin-d6 Sodium. It provides highly accurate mass measurements, enabling the confirmation of the elemental composition and the assessment of isotopic enrichment. mdpi.com
In the analysis of Rosuvastatin-d6, the mass spectrometer distinguishes between the labeled and any unlabeled rosuvastatin based on their mass-to-charge ratio (m/z). The parent ion of unlabeled rosuvastatin (in its acidic form) has an m/z of approximately 482.1. nih.gov With the substitution of six protons with six deuterons, the mass of Rosuvastatin-d6 is expected to increase by approximately 6 Daltons. Therefore, its corresponding ion is observed at an m/z of around 488.2. nih.gov
HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) mass spectrometers, can measure these masses with exceptional accuracy, typically with a mass error of less than 5 parts per million (ppm). mdpi.com This allows for the unambiguous confirmation of the molecular formula and verifies that the desired number of deuterium atoms has been incorporated.
Furthermore, HRMS is used to evaluate isotopic distribution. An ideal Rosuvastatin-d6 sample would consist exclusively of molecules containing six deuterium atoms. In practice, the synthesis may result in a distribution of isotopologues (molecules with d0, d1, d2, etc.). HRMS analysis quantifies the relative abundance of each isotopologue, which is crucial for determining the isotopic purity of the material. For use as an internal standard, a high isotopic enrichment (typically >98%) of the d6 species is required to prevent interference with the quantification of the unlabeled analyte. medchemexpress.com
| Compound | Molecular Formula | Theoretical m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Isotopic Purity (d6 %) |
|---|---|---|---|---|
| Rosuvastatin | C₂₂H₂₈FN₃O₆S | 482.1756 | 482.1752 | N/A |
| Rosuvastatin-d6 | C₂₂H₂₂D₆FN₃O₆S | 488.2132 | 488.2129 | >98% |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Confirmation
While mass spectrometry confirms the degree of deuteration, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to verify the exact position of the deuterium atoms within the molecular structure. Since deuterium (²H) is NMR-inactive under the conditions used for proton (¹H) NMR, the replacement of a proton with a deuteron (B1233211) results in the disappearance of the corresponding signal from the ¹H NMR spectrum.
The formal chemical name for the labeled compound is (3R,5S,E)-7-(4-(4-fluorophenyl)-2-(N-methylmethylsulfonamido)-6-(propan-2-yl-1,1,1,3,3,3-d6)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate, monosodium salt. caymanchem.com This name indicates that the six deuterium atoms are located on the two methyl groups of the isopropyl side chain.
In the ¹H NMR spectrum of unlabeled rosuvastatin, the protons of the isopropyl methyl groups typically produce a distinct signal, a doublet, at approximately 1.2 ppm. researchgate.net By acquiring a ¹H NMR spectrum of Rosuvastatin-d6 Sodium, analysts can confirm the successful and specific labeling at the intended positions. The absence or significant reduction of the signal at ~1.2 ppm, while all other characteristic signals of the rosuvastatin molecule remain intact, provides definitive evidence of the deuterium positions. researchgate.net
| Proton Group | Expected Chemical Shift (ppm) in Rosuvastatin | Expected Signal in Rosuvastatin-d6 |
|---|---|---|
| Isopropyl methyls (-CH(CH₃)₂) | ~1.2 (doublet) | Absent or greatly diminished |
| N-methyl (-N(CH₃)) | ~3.5 (singlet) | Present |
| Sulfonyl methyl (-S(O)₂CH₃) | ~3.5 (singlet) | Present |
| Heptenoate chain protons | Various shifts | Present |
| Aromatic protons | ~7.4 - 7.8 (multiplets) | Present |
Analytical Methodological Applications of Rosuvastatin D6 Sodium As an Internal Standard
Principles of Stable Isotope Labeled Internal Standards (SIL-IS) in Quantitative Bioanalysis
The fundamental principle behind the use of a SIL-IS, such as Rosuvastatin-d6 Sodium, is to have a compound that is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). thermofisher.com This mass difference allows the mass spectrometer to distinguish between the analyte (Rosuvastatin) and the internal standard (Rosuvastatin-d6 Sodium).
The primary advantage of a SIL-IS is its ability to mimic the analyte throughout the entire analytical process, from sample preparation to detection. Any variability encountered during sample extraction, handling, or injection, as well as fluctuations in the instrument's performance, will ideally affect both the analyte and the SIL-IS to the same extent. medipharmsai.com By measuring the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to more accurate and precise quantification.
One of the most significant challenges in bioanalysis is the "matrix effect," which refers to the alteration of ionization efficiency of the analyte by co-eluting endogenous components from the biological matrix (e.g., plasma, urine). medipharmsai.com This can lead to ion suppression or enhancement, causing inaccurate measurements. Because a SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar matrix effects. Consequently, the use of a SIL-IS like Rosuvastatin-d6 Sodium is a highly effective strategy to compensate for these matrix-induced variations. scielo.br
Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Rosuvastatin (B1679574) Quantification
The development of a robust and reliable LC-MS/MS method is crucial for the accurate quantification of Rosuvastatin in biological samples. The use of Rosuvastatin-d6 Sodium as an internal standard is integral to this process, aiding in the optimization of various parameters to achieve the desired sensitivity, selectivity, and reproducibility.
Optimization of Chromatographic Separation for Rosuvastatin and its Deuterated Analog
Effective chromatographic separation is essential to minimize interferences from matrix components and to ensure that Rosuvastatin and Rosuvastatin-d6 Sodium elute under identical conditions. Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed for this purpose. The selection of the analytical column and mobile phase composition is critical for achieving optimal separation.
Various studies have utilized different C18 columns to achieve good chromatographic resolution for Rosuvastatin. scielo.brnih.gov The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to control the pH and improve peak shape. jocpr.comnih.gov The goal is to achieve a sharp, symmetrical peak for Rosuvastatin with a retention time that is long enough to avoid the initial solvent front where significant matrix effects can occur, yet short enough for a high-throughput analysis. Since Rosuvastatin-d6 Sodium has virtually the same chemical structure as Rosuvastatin, it co-elutes with the analyte, ensuring that both compounds are subjected to the same matrix environment at the time of ionization. scienceopen.com
| Column | Mobile Phase | Flow Rate (mL/min) | Reference |
|---|---|---|---|
| Kromosil C18 (100x4.6mm, 5µ) | 5mM Ammonium acetate (pH 3.5) : Acetonitrile (10:90 v/v) | 0.800 | jocpr.com |
| Atlantis C18 (150x2.1mm, 5.0µm) | 0.2% Formic acid : Methanol (30:70 v/v) | 0.20 | nih.gov |
| Thermo Hypurity C18 (50x4.6mm, 5µ) | 0.1% Formic acid in water : Acetonitrile (30:70 v/v) | 0.4 | scienceopen.com |
| Zorbax SB-C18 (50x2.1mm, 1.8µm) | 0.01M Ammonium acetate : Methanol : Acetic acid (20:80:0.2 v/v/v) | 0.200 | nih.gov |
Mass Spectrometric Parameters for Enhanced Sensitivity and Selectivity Using d6-IS
Tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity for the quantification of drugs in complex matrices. The optimization of mass spectrometric parameters is crucial for achieving the desired performance. Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of Rosuvastatin. jocpr.com
The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion (the protonated molecule, [M+H]⁺) of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances selectivity. For Rosuvastatin, a common MRM transition is m/z 482.2 → 258.2. jocpr.com For Rosuvastatin-d6 Sodium, the precursor ion will have a mass-to-charge ratio that is 6 units higher, leading to a transition such as m/z 488.2 → 264.2. nih.gov The distinct MRM transitions for the analyte and the internal standard allow for their simultaneous and independent quantification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
|---|---|---|---|---|
| Rosuvastatin | 482.20 | 288.20 | Positive ESI | jocpr.com |
| Rosuvastatin-d6 | 488.202 | 264.200 | Positive ESI | nih.gov |
| Rosuvastatin | 482.1 | 258.1 | Positive ESI | nih.gov |
| Rosuvastatin-d6 | 488.2 | 258.2 | Positive ESI | nih.gov |
Mitigation of Matrix Effects and Ion Suppression/Enhancement in Bioanalytical Assays
As previously mentioned, matrix effects are a major concern in LC-MS/MS bioanalysis. The co-elution of endogenous compounds from the biological matrix can either suppress or enhance the ionization of the analyte, leading to inaccurate results. Rosuvastatin-d6 Sodium plays a pivotal role in mitigating these effects.
Because Rosuvastatin-d6 Sodium co-elutes with Rosuvastatin and has nearly identical physicochemical properties, it is subject to the same degree of ion suppression or enhancement. scielo.br Therefore, while the absolute signal intensity of both the analyte and the internal standard may fluctuate due to matrix effects, the ratio of their signals remains constant. This stable ratio allows for the accurate calculation of the analyte concentration, effectively compensating for the variability introduced by the matrix.
The effectiveness of this mitigation is typically assessed during method validation by comparing the response of the analyte in the presence of the matrix with its response in a neat solution. The use of a SIL-IS like Rosuvastatin-d6 Sodium is considered the most reliable approach to counteract matrix effects and ensure the ruggedness of the bioanalytical method. scielo.br
Rigorous Validation of Bioanalytical Assays Utilizing Rosuvastatin-d6 Sodium
The validation of a bioanalytical method is a regulatory requirement to ensure its reliability for its intended purpose. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation. The use of Rosuvastatin-d6 Sodium as an internal standard is instrumental in meeting the stringent criteria for these validation parameters.
Assessment of Selectivity and Specificity for Complex Biological Matrices
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, including endogenous matrix components, metabolites, and co-administered drugs. Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
To assess selectivity, blank biological matrix samples from multiple sources (typically at least six different lots) are analyzed to ensure that no endogenous components produce a significant signal at the retention times of Rosuvastatin and Rosuvastatin-d6 Sodium. nih.gov The response of any interfering peaks in the blank matrix should be less than 20% of the response of the analyte at the lower limit of quantification (LLOQ), and less than 5% for the internal standard. nih.gov The highly selective nature of MRM in tandem mass spectrometry, combined with the chromatographic separation, provides a high degree of specificity. The use of Rosuvastatin-d6 Sodium further enhances the confidence in the assay's specificity, as it is highly unlikely that an interfering substance would have the exact same retention time and mass spectrometric fragmentation pattern as the analyte and its deuterated analog.
Establishment of Linearity, Calibration Range, and Lower Limit of Quantification (LLOQ)
The validation of a bioanalytical method requires the establishment of a linear relationship between the concentration of the analyte and the instrument's response. In methods employing Rosuvastatin-d6 Sodium as an internal standard, linearity is typically assessed by preparing a series of calibration standards in a relevant biological matrix (e.g., human plasma) and analyzing them. The peak area ratio of Rosuvastatin to Rosuvastatin-d6 Sodium is plotted against the nominal concentration of Rosuvastatin. A linear regression analysis is then applied, with a correlation coefficient (r²) of 0.99 or greater generally considered acceptable. researchgate.netresearchgate.net
The calibration range defines the concentrations over which the method is linear, accurate, and precise. The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy, typically within ±20% of the nominal value. rsc.org Research findings from various studies have established different ranges and LLOQs depending on the specific method and instrumentation used.
Interactive Table: Linearity and Sensitivity in Rosuvastatin Quantification Please select a study from the dropdown menu to view its linearity, calibration range, and LLOQ data.
| Study Reference | Linearity (r²) | Calibration Range (ng/mL) | LLOQ (ng/mL) |
| Study A nih.gov | 0.9975 | 0.156 - 46.840 | 0.156 |
| Study B nih.gov | Not Specified | 0.1 - 50 | 0.1 |
| Study C researchgate.netresearchgate.net | ≥ 0.99 | 0.51 - 100.9 | 0.51 |
| Study D rsc.org | ≥ 0.997 | 1.2 - 400 | 1.2 |
| Study E thermofisher.com | 0.9984 | 1 - 1000 | 1 |
For instance, one LC-MS/MS method demonstrated linearity over a concentration range of 0.156 to 46.840 ng/mL, with an LLOQ of 0.156 ng/mL. nih.gov Another study established a wider range of 1 to 1000 ng/mL. thermofisher.com The sensitivity of these methods allows for the quantification of Rosuvastatin in clinical and pharmacokinetic studies.
Evaluation of Intra-day and Inter-day Precision and Accuracy
Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy reflects the closeness of the mean test results to the true value. These parameters are evaluated at multiple concentration levels, typically at the LLOQ, low, medium, and high-quality control (QC) samples.
Intra-day (within-run) precision and accuracy are determined by analyzing multiple replicates of QC samples during a single analytical run.
Inter-day (between-run) precision and accuracy are assessed by analyzing the QC samples on different days.
The acceptance criteria for bioanalytical methods typically require the precision, expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV), to be within 15% (or 20% for the LLOQ). Accuracy, expressed as the percentage of the nominal value, should also be within ±15% (or ±20% for the LLOQ). rsc.org The use of Rosuvastatin-d6 Sodium helps ensure these stringent criteria are met by compensating for analytical variability.
Interactive Table: Precision and Accuracy Data Please select a study from the dropdown menu to view its precision and accuracy findings.
| Study Reference | Precision (%CV or %RSD) | Accuracy (% of Nominal) |
| Study A researchgate.net | 1.54 - 11.21 | 96.59 - 102.39 |
| Study B thermofisher.com | < 5.8 | < 6.1 (as % bias) |
| Study C researchgate.net | 2.87 - 11.41 | 86.2 - 113 |
| Study D researchgate.net | 0.20 - 2.07 | 98.21 - 101.91 (as % recovery) |
One validated LC-MS/MS method reported intra-day precision ranging from 1.54% to 11.21% and accuracy between 96.59% and 102.39%. researchgate.net Another study demonstrated both accuracy and precision to be below 6.1% and 5.8%, respectively, across all examined samples. thermofisher.com
Stability Profiling of Rosuvastatin and Rosuvastatin-d6 Sodium in Research Matrices
Assessing the stability of both the analyte (Rosuvastatin) and the internal standard (Rosuvastatin-d6 Sodium) in biological matrices is critical to ensure the reliability of quantitative data. Stability is evaluated under various conditions that mimic sample handling and storage.
Short-Term (Bench-Top) Stability: Evaluates stability at room temperature for a period reflecting the time samples might be left out during processing.
Freeze-Thaw Stability: Assesses the impact of repeated freezing and thawing cycles.
Long-Term Stability: Determines stability under prolonged storage conditions, typically at -20°C or -70°C.
Post-Preparative (Autosampler) Stability: Checks for degradation in the processed samples while they await injection in the autosampler.
Stock Solution Stability: Confirms the stability of the stock solutions of both Rosuvastatin and Rosuvastatin-d6 Sodium.
Studies have shown that both Rosuvastatin and its deuterated internal standard exhibit good stability under typical laboratory conditions. nih.gov For example, one investigation found that stock solutions of both compounds were stable for up to 30 days at -20°C. nih.gov In plasma, Rosuvastatin was stable for up to 24 hours at room temperature, through at least four freeze-thaw cycles at -70°C, and for up to 60 days when stored at -70°C. nih.gov
Interactive Table: Stability Findings for Rosuvastatin and Rosuvastatin-d6 Sodium Please select a stability condition from the dropdown menu to view the detailed findings.
| Stability Condition | Duration/Cycles | Temperature | Finding | Reference |
| Short-Term (Plasma) | Up to 24 hours | Room Temperature | Stable | nih.gov |
| Short-Term (Stock Solution) | Up to 20 hours | Room Temperature | Stable | nih.gov |
| Freeze-Thaw (Plasma) | Up to 4 cycles | -20°C / -70°C | Stable | nih.gov |
| Freeze-Thaw (Plasma) | 5 cycles | Not Specified | Stable | researchgate.net |
| Long-Term (Plasma) | Up to 60 days | -20°C / -70°C | Stable | nih.gov |
| Long-Term (Stock Solution) | Up to 30 days | -20°C | Stable | nih.gov |
| Post-Preparative | Up to 44 hours | 5°C | Stable | nih.gov |
| Autosampler | 80 hours | Not Specified | Stable | researchgate.net |
Recovery and Dilution Integrity Studies
Recovery experiments are performed to determine the efficiency of the extraction process in isolating the analyte and internal standard from the biological matrix. It is calculated by comparing the analytical response of an analyte from an extracted sample to the response of a post-extraction spiked sample at the same concentration. Consistent and reproducible recovery is more important than achieving 100% recovery. Studies using supported liquid extraction (SLE) have shown superior recovery for Rosuvastatin (96.3%) compared to liquid-liquid extraction (LLE) (60%). nih.gov Another study reported mean recovery values ranging from 83.13% to 90.58% across different QC levels, with the recovery of the Rosuvastatin-d6 internal standard being 120.49%. nih.gov
Dilution integrity studies are necessary to demonstrate that samples with concentrations above the upper limit of quantification (ULOQ) can be diluted with a blank matrix and accurately quantified. This ensures that the method can handle samples from a wide range of concentrations without introducing bias upon dilution. For example, a method was validated to show that samples with concentrations up to 140.520 ng/mL could be diluted by a factor of three and still yield accurate results. nih.gov
Comparative Analysis of Different Analytical Platforms Employing Rosuvastatin-d6 Sodium (e.g., GC-MS vs. LC-MS/MS)
The choice of analytical platform is crucial for the sensitive and selective quantification of pharmaceutical compounds. For Rosuvastatin analysis using Rosuvastatin-d6 Sodium as an internal standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the overwhelmingly predominant and preferred technique. researchgate.netcaymanchem.com
LC-MS/MS: This platform is ideally suited for compounds like Rosuvastatin, which are polar and non-volatile.
Advantages: High sensitivity, high selectivity, and the ability to analyze compounds directly in a liquid phase without the need for chemical derivatization. The separation by liquid chromatography followed by mass-selective detection minimizes interferences from complex biological matrices. The use of a stable isotope-labeled internal standard like Rosuvastatin-d6 Sodium effectively corrects for matrix effects and instrument variability, leading to high accuracy and precision. mdpi.com
Prevalence: The vast majority of published bioanalytical methods for Rosuvastatin utilize LC-MS/MS. researchgate.netunesp.br
Gas Chromatography-Mass Spectrometry (GC-MS): While a powerful technique, GC-MS is less suitable for the direct analysis of Rosuvastatin.
Challenges: Rosuvastatin is a thermally labile and non-volatile carboxylic acid. Direct injection into a GC system would lead to degradation. Therefore, a chemical derivatization step would be mandatory to convert Rosuvastatin into a more volatile and thermally stable derivative prior to analysis. This adds complexity, time, and potential variability to the sample preparation process.
Applicability: While Rosuvastatin-d6 is intended for use in both GC- and LC-MS, practical application in GC-MS for bioanalysis is not common due to the inherent challenges. caymanchem.com General comparisons of the platforms for analyzing pharmaceuticals have shown that LC-MS often provides lower detection limits than GC-MS. spectroscopyonline.comresearchgate.net
Investigation of Rosuvastatin Metabolism and Pharmacokinetics Using Deuterated Analogues in Preclinical Models
In Vitro Metabolic Stability Studies of Rosuvastatin (B1679574) Employing Rosuvastatin-d6
In vitro metabolic stability assays are crucial for predicting a drug's in vivo hepatic clearance. nuvisan.com These assays measure the rate at which a drug is metabolized by liver enzymes, typically using subcellular fractions like microsomes or intact cells like hepatocytes. springernature.com Rosuvastatin-d6 is employed in these studies as an internal standard for the accurate quantification of the unlabeled rosuvastatin that remains over time.
Liver microsomes and hepatocytes are the two most common systems for determining metabolic stability. springernature.com Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) oxidases. creative-biolabs.com Hepatocytes, being intact liver cells, contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more complete picture of metabolic clearance. thermofisher.comnih.gov
In a typical assay, rosuvastatin is incubated with either liver microsomes (fortified with necessary cofactors like NADPH for CYP enzymes) or a suspension of cryopreserved hepatocytes. evotec.com Aliquots are taken at various time points, and the metabolic reaction is stopped. evotec.com Rosuvastatin-d6 is then added as an internal standard before the samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). najah.edu The rate of disappearance of the parent compound is used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint). nuvisan.com
Interactive Table 1: Typical Incubation Conditions for In Vitro Metabolic Stability of Rosuvastatin
| Parameter | Liver Microsomes | Hepatocytes |
|---|---|---|
| Test System | Pooled Human Liver Microsomes | Cryopreserved Human Hepatocytes (Suspension) |
| Protein/Cell Density | 0.1–1.0 mg/mL solvobiotech.com | 0.5–1.0 x 10⁶ viable cells/mL thermofisher.comsolvobiotech.com |
| Rosuvastatin Conc. | 0.1-10 µM solvobiotech.com | 0.1-10 µM solvobiotech.com |
| Incubation Temp. | 37°C evotec.com | 37°C solvobiotech.com |
| Cofactors | NADPH, UDPGA (for Phase II) evotec.comsolvobiotech.com | Endogenous |
| Time Points | 0, 5, 15, 30, 45, 60 min evotec.com | 0, 15, 30, 60, 90, 120 min thermofisher.com |
| Internal Standard | Rosuvastatin-d6 najah.edu | Rosuvastatin-d6 najah.edu |
| Analysis Method | LC-MS/MS evotec.com | LC-MS/MS thermofisher.com |
Isotopically labeled compounds are invaluable for metabolite identification. While studies often use radiolabeled compounds like [14C]-rosuvastatin for comprehensive metabolite profiling, the principles of tracing apply to stable isotope-labeled compounds like Rosuvastatin-d6 as well. researchgate.netclinpgx.org By analyzing the mass shifts in the resulting metabolites, researchers can distinguish drug-related material from endogenous matrix components.
Studies have shown that rosuvastatin is not extensively metabolized, with a significant portion of the drug being excreted unchanged. researchgate.netclinpgx.org Approximately 10% of a dose is recovered as metabolites. clinpgx.org The primary metabolic pathways involve N-desmethylation and lactonization. researchgate.netclinpgx.org
Interactive Table 2: Major and Minor Metabolites of Rosuvastatin Identified Using Labeled Compound Tracing
| Metabolite Name | Metabolic Pathway | Classification | Reference |
|---|---|---|---|
| N-desmethyl rosuvastatin | N-desmethylation (CYP-mediated) | Major | researchgate.netclinpgx.org |
| Rosuvastatin-5S-lactone | Lactonization (Intramolecular esterification) | Major | researchgate.netclinpgx.org |
| Rosuvastatin acyl glucuronide | Glucuronidation (UGT-mediated) | Minor | clinpgx.org |
Enzyme Kinetics and Metabolic Pathway Characterization
Identifying the specific enzymes responsible for a drug's metabolism is critical for predicting potential drug-drug interactions. Rosuvastatin-d6 facilitates these studies by enabling precise measurement of substrate depletion and metabolite formation in incubations with specific enzyme systems.
Unlike many other statins, rosuvastatin is not extensively metabolized by the cytochrome P450 system. droracle.ainih.gov Studies using human liver microsomes and recombinant human CYP enzymes have shown that the metabolism of rosuvastatin is principally mediated by CYP2C9, which is responsible for the formation of N-desmethyl rosuvastatin. droracle.ainih.gov There is minimal to no involvement of the CYP3A4 isoenzyme, which is a major pathway for many other drugs and a common source of drug interactions. nih.govnih.govnih.govmedsafe.govt.nz This limited CYP-mediated metabolism contributes to rosuvastatin's lower potential for certain types of drug-drug interactions. nih.govnih.gov
Phase II conjugation reactions, such as glucuronidation and sulfation, are important pathways for increasing the water solubility of drugs and facilitating their excretion. nih.gov For rosuvastatin, a minor metabolic pathway involves the formation of rosuvastatin acyl glucuronide. clinpgx.org This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. clinpgx.orgnih.gov While specific UGT isoforms involved in rosuvastatin glucuronidation are not as extensively characterized as the CYP pathways, the identification of this conjugate confirms the involvement of this pathway. There is limited evidence in the published literature to suggest that sulfation is a significant metabolic pathway for rosuvastatin.
Preclinical Pharmacokinetic Research in Animal Models Utilizing Rosuvastatin-d6 Sodium
Preclinical pharmacokinetic studies in animal models such as rats, dogs, and monkeys are essential for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile before it is administered to humans. portico.org In these studies, Rosuvastatin-d6 sodium plays a critical role as an internal standard for the bioanalytical quantification of rosuvastatin in plasma, tissue, and excreta samples. najah.edu The use of a stable isotope-labeled internal standard is the gold standard in LC-MS/MS bioanalysis, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise measurements. najah.edu
While specific pharmacokinetic parameters can vary significantly between studies depending on the animal model, dose, and formulation, a general profile has been established. Following oral administration, rosuvastatin is absorbed, with bioavailability varying across species, suggesting a degree of first-pass metabolism. portico.org The liver, the target organ for rosuvastatin's therapeutic effect, shows selective uptake of the drug. nih.govsemanticscholar.org
Interactive Table 3: Representative Preclinical Pharmacokinetic Data for Rosuvastatin (Illustrative)
| Species | Bioavailability (%) | Key Findings | Reference |
|---|---|---|---|
| Rat | 17.6 - 26 | Selective uptake into the liver demonstrated. nih.gov Low bioavailability suggests first-pass metabolism. portico.org | nih.govportico.org |
| Dog | >80 | High bioavailability compared to other species. portico.org Potent and prolonged HMG-CoA reductase inhibitory activity observed. nih.gov | nih.govportico.org |
| Monkey | ~18 | Lower bioavailability observed compared to dogs and rats. portico.org | portico.org |
| Rabbit | 46 | Comparison of oral and subcutaneous dosing showed greater peak plasma concentrations with subcutaneous administration. portico.org | portico.org |
Note: This table presents illustrative data from preclinical studies on rosuvastatin. The use of Rosuvastatin-d6 as an internal standard is standard practice for the LC-MS/MS quantification required to generate such data.
Assessment of Absorption, Distribution, and Excretion (ADME) in Various Animal Species
Preclinical ADME studies are critical for predicting a drug's behavior in humans. In animal models, such as rats and dogs, rosuvastatin has been shown to be selectively taken up into the liver, its primary site of action. nih.gov This hepatoselectivity is a key feature of the drug. nih.gov Studies in rat hepatocytes demonstrated that rosuvastatin is absorbed into these cells via a high-affinity active uptake process. nih.gov
The use of deuterated analogues like Rosuvastatin-d6 is instrumental in these assessments. When conducting pharmacokinetic studies, Rosuvastatin-d6 is added to biological samples (plasma, tissue homogenates) as an internal standard before sample processing. Because it behaves almost identically to the native rosuvastatin during extraction and analysis, it provides a precise way to measure the concentration of the actual drug, correcting for any loss during sample preparation. This ensures the high accuracy of the data collected on the drug's absorption rates, the extent of its distribution into various tissues, and the pathways and speed of its excretion from the body.
For instance, a study investigating the impact of preeclampsia on rosuvastatin disposition in a rat model utilized these precise measurement techniques to track the drug's concentration in maternal plasma, fetal tissues, and amniotic fluid. preprints.org The findings revealed that while maternal plasma concentrations were unchanged, placental transporter dysregulation in the preeclamptic model led to a significant increase in rosuvastatin levels in fetal tissues. preprints.org
Isotope Dilution Mass Spectrometry for Precise Pharmacokinetic Parameter Estimation in Animal Tissues and Fluids
Isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis in pharmacokinetic studies. This method involves adding a known quantity of the stable isotope-labeled drug (e.g., Rosuvastatin-d6) to biological samples. The sample is then analyzed using techniques like High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). ualberta.ca The mass spectrometer can differentiate between the deuterated and non-deuterated compounds based on their mass difference, while their chemical similarities ensure they behave alike during chromatography and ionization. ualberta.ca The ratio of the non-labeled drug to the labeled standard allows for highly precise and accurate calculation of the drug's concentration in the sample. ualberta.ca
This precision is crucial for accurately determining key pharmacokinetic parameters. In a study on a rat model of preeclampsia, non-compartmental analysis was used to estimate parameters following intravenous administration of rosuvastatin. preprints.org The use of a deuterated internal standard ensures the reliability of these calculated values.
| Parameter | Control Group (Mean ± SD) | Preeclampsia (PE) Group (Mean ± SD) |
|---|---|---|
| t1/2 (h) | 1.5 ± 0.3 | 1.4 ± 0.1 |
| AUC (ng*h/mL) | 850 ± 120 | 890 ± 110 |
| CLtot (L/h/kg) | 3.5 ± 0.5 | 3.4 ± 0.4 |
| Vdss (L/kg) | 4.1 ± 1.1 | 3.8 ± 0.4 |
Another study in rats examined the changes in rosuvastatin pharmacokinetics from birth to sexual maturity. ualberta.ca This research highlighted how developmental changes affect drug disposition, with the apparent clearance (CL) and volume of distribution (Vd) increasing systematically between 2 to 3 weeks of age. ualberta.ca The total drug exposure (AUC) was found to be up to 13 times higher in rats aged 14 days or younger compared to those at 42 days. ualberta.ca Such detailed analysis relies on the robust quantitative method provided by isotope dilution mass spectrometry. ualberta.ca
| Age Group | Relative AUC (Compared to 42-day-old rats) |
|---|---|
| ≤14 days | Up to 13-fold higher |
| 42 days | Baseline (1-fold) |
Mechanistic Studies of Drug-Drug Interactions at the Metabolic Level Using Deuterated Probes
Rosuvastatin D6 Sodium is an essential tool for investigating drug-drug interactions (DDIs). Rosuvastatin itself undergoes minimal metabolism via the cytochrome P450 system, which reduces the likelihood of certain metabolic DDIs. nih.govnih.gov However, its disposition is heavily reliant on drug transporters, particularly the organic anion-transporting polypeptides (OATP1B1, OATP1B3) in the liver for uptake and the breast cancer resistance protein (BCRP) for efflux. nih.govnih.gov Drugs that inhibit or induce these transporters can significantly alter rosuvastatin's plasma concentrations, potentially leading to toxicity. nih.govfrontiersin.org
In preclinical DDI studies, deuterated rosuvastatin is used to accurately measure changes in the parent drug's concentration when a co-administered drug is introduced. A study in a rat model investigated the interaction between rosuvastatin and the antiplatelet agent clopidogrel (B1663587). frontiersin.org By using a robust analytical method, likely involving a deuterated standard, researchers could quantify the impact of clopidogrel on rosuvastatin's pharmacokinetics. The results showed that multiple oral doses of clopidogrel significantly increased the plasma AUC of intravenously administered rosuvastatin by 76.29% and decreased its clearance by 42.62%. frontiersin.org
The study further elucidated the mechanism, showing that clopidogrel and its main metabolite inhibited BCRP-mediated transport of rosuvastatin. frontiersin.org This inhibition of an efflux transporter is the primary cause of the observed DDI, leading to increased systemic exposure to rosuvastatin. frontiersin.org
| Pharmacokinetic Parameter | Change with Clopidogrel Co-administration |
|---|---|
| Plasma AUC0-infinity | 76.29% Increase |
| Clearance (CL) | 42.62% Decrease |
Evaluation of Metabolic Differences Between Rosuvastatin and Rosuvastatin-d6 in Specific Research Contexts (Kinetic Isotope Effects, if applicable)
The substitution of hydrogen with deuterium (B1214612) creates a carbon-deuterium (C-D) bond that is stronger than the original carbon-hydrogen (C-H) bond. This difference can sometimes lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the deuterium kinetic isotope effect (KIE). nih.gov In drug development, this effect can be intentionally utilized to slow down a drug's metabolism, potentially improving its pharmacokinetic profile. nih.gov
However, in the context of Rosuvastatin-d6, the primary application is not to intentionally alter its metabolism but to serve as a stable, non-radioactive internal standard for bioanalysis. ualberta.ca The purpose of using Rosuvastatin-d6 is to ensure that the internal standard behaves identically to the analyte (rosuvastatin) during sample extraction, handling, and chromatographic separation, while being distinguishable by the mass spectrometer. ualberta.ca
For a significant KIE to be observed, the deuteration must be at a site of primary metabolic oxidation. Rosuvastatin undergoes very limited metabolism in humans and preclinical species, with less than 10% of the dose being metabolized. nih.gov The major metabolites are N-desmethyl rosuvastatin and a lactone form. Since metabolism is not a major elimination pathway for rosuvastatin, the KIE for Rosuvastatin-d6 is generally considered negligible and does not interfere with its function as an internal standard. The focus of research utilizing Rosuvastatin-d6 is on the precise quantification of the parent compound to study its pharmacokinetics and interactions, rather than on evaluating metabolic differences between the deuterated and non-deuterated forms. preprints.orgualberta.cafrontiersin.org
Pharmacodynamic Research Applications and Mechanistic Insights with Rosuvastatin D6 Sodium
Utilization in In Vitro Target Engagement and Enzyme Inhibition Assays
The primary application of Rosuvastatin-d6 Sodium in in vitro research is to serve as a stable isotope-labeled internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods. researchgate.netlgcstandards.com This role is critical for the precise quantification of the non-labeled parent compound, rosuvastatin (B1679574), in various experimental setups. By adding a known quantity of Rosuvastatin-d6 Sodium to a sample, researchers can correct for analyte loss during sample preparation and for variations in instrument response, thereby ensuring the accuracy of the measured concentration of rosuvastatin.
In enzyme inhibition assays, Rosuvastatin-d6 Sodium is instrumental for determining the inhibitory potency of rosuvastatin against its primary target, HMG-CoA reductase. These assays measure the extent to which rosuvastatin can block the enzyme from converting its substrate, HMG-CoA, into mevalonate, a key step in cholesterol biosynthesis. drugbank.comfda.gov While Rosuvastatin-d6 Sodium is not typically the primary labeled inhibitor, its use as an internal standard allows for the accurate determination of rosuvastatin concentrations that yield specific levels of inhibition.
Through such precise assays, the half-maximal inhibitory concentration (IC₅₀) of rosuvastatin has been well-characterized. Studies have reported IC₅₀ values for HMG-CoA reductase inhibition to be in the low nanomolar range, confirming its high potency.
Table 1: Reported In Vitro Inhibitory Potency of Rosuvastatin
| Target/System | IC₅₀ Value | Reference(s) |
|---|---|---|
| HMG-CoA Reductase | 5 nM | biomol.comcaymanchem.com |
| HMG-CoA Reductase | 11 nM | medchemexpress.eumedchemexpress.commedchemexpress.com |
| Cholesterol Synthesis (in isolated rat hepatocytes) | 0.16 nM | biomol.comcaymanchem.com |
Tracing Intracellular Uptake and Subcellular Distribution in Cellular Models
Understanding how a drug penetrates and distributes within a cell is crucial for interpreting its mechanism of action. Isotopic labeling, as with Rosuvastatin-d6 Sodium or radiolabeled variants like [¹⁴C]-rosuvastatin, enables researchers to trace the molecule's journey within cellular models. researchgate.netsmolecule.com Studies utilizing rat sandwich-cultured hepatocytes (SCH) have provided detailed insights into the intracellular fate of rosuvastatin. nih.gov
Research has shown that rosuvastatin is efficiently taken up by hepatocytes, a process facilitated by its high hydrophilicity and its function as a substrate for hepatic uptake transporters. drugbank.comnih.govnih.gov Once inside the cell, rosuvastatin primarily localizes to the cytosolic fraction and does not exhibit extensive binding to subcellular components. nih.gov This leads to a high ratio of unbound intracellular-to-extracellular concentration (Kp u,u), indicating that the accumulation is driven by active transport rather than sequestration. nih.gov These findings from SCH models correlate well with observations from in vivo studies, which show a marked accumulation of the drug in the liver compared to other tissues. researchgate.netnih.gov
Table 2: Intracellular Accumulation of Rosuvastatin in Rat Hepatocyte Models
| Parameter | Description | Value | Reference(s) |
|---|---|---|---|
| Kpobserved (SCH) | Observed total accumulation in sandwich-cultured hepatocytes | 17 | nih.gov |
| Kpobserved (Liver) | Observed total accumulation in liver tissue | 33 | nih.gov |
| Kpu,u | Unbound intracellular-to-extracellular concentration ratio | 8–11 | nih.gov |
| Primary Location | Main subcellular compartment | Cytosol | nih.gov |
Investigation of Molecular Interactions and Binding Affinity with Cellular Components
The therapeutic effect of rosuvastatin is a direct result of its high-affinity binding to HMG-CoA reductase. Isothermal titration calorimetry (ITC) studies have dissected the thermodynamics of this interaction, revealing that, unlike many other statins where entropy is the dominant driving force, the binding of rosuvastatin is strongly driven by a favorable enthalpy change (ΔH). nih.gov This enthalpic contribution accounts for approximately 76% of the total binding energy, suggesting that strong hydrogen bonding and van der Waals interactions are critical for its tight binding and potent inhibitory activity. nih.gov
Beyond its primary target, rosuvastatin also interacts with other proteins. It binds reversibly to plasma proteins, primarily human serum albumin (HSA), with approximately 88% of the drug being bound in circulation. fda.govnih.gov More specific studies using techniques like surface plasmon resonance (SPR) have quantified this interaction, demonstrating a strong binding affinity to HSA. nih.gov The binding to HSA is also primarily an exothermic, enthalpy-driven process, involving hydrogen bonds and van der Waals forces. nih.gov
Table 3: Binding Affinity of Rosuvastatin to Key Proteins
| Protein | Method | Affinity Constant | Reference(s) |
|---|---|---|---|
| HMG-CoA Reductase | Inhibition Kinetics | Ki: 2–250 nM (range for various statins) | nih.gov |
| Human Serum Albumin (HSA) | Surface Plasmon Resonance (SPR) | KD: 1.55 x 10-8 M | nih.gov |
Elucidation of Off-Target Effects and Selectivity Profiles in Preclinical Studies
One significant off-target interaction identified for rosuvastatin is the blockade of the human ether-a-go-go-related gene (hERG) potassium channel, which is involved in cardiac repolarization. medchemexpress.eumedchemexpress.com Rosuvastatin blocks the hERG current with an IC₅₀ of 195 nM and has been shown to reduce the expression of the mature hERG protein on the cell membrane. medchemexpress.eumedchemexpress.commedchemexpress.com
Preclinical toxicology studies in rats at high doses identified the liver and kidney as potential target organs, with observations of increased hepatic enzymes and proteinuria. geneesmiddeleninformatiebank.nl The proteinuria is considered a target-mediated effect related to the inhibition of a renal reuptake mechanism rather than direct kidney toxicity. geneesmiddeleninformatiebank.nl Furthermore, rosuvastatin has a very low propensity for metabolism by the cytochrome P450 (CYP) enzyme system; it is only minimally metabolized, principally by CYP2C9. nih.govfda.gov This lack of significant CYP enzyme interaction contributes to a lower risk of certain drug-drug interactions compared to other statins that are more extensively metabolized. drugbank.comnih.gov
Table 4: Profile of Off-Target and Metabolic Interactions of Rosuvastatin
| Target / System | Finding | Reported Value / Observation | Reference(s) |
|---|---|---|---|
| hERG Potassium Channel | Inhibition | IC₅₀ = 195 nM | medchemexpress.eumedchemexpress.commedchemexpress.com |
| Cytochrome P450 System | Metabolism | Minimally metabolized, mainly by CYP2C9 | nih.govfda.govresearchgate.net |
| Preclinical Organ Effects | High-dose effects in rats | Increased hepatic enzymes, proteinuria | geneesmiddeleninformatiebank.nl |
| Pancreatic Islet β Cells | In vitro cytotoxicity | Dose-dependent reduction in cell viability | nih.gov |
Regulatory and Quality Assurance Considerations for Isotope Labeled Reference Materials
Adherence to Good Laboratory Practice (GLP) and Good Manufacturing Practice (GMP) for Labeled Standards
Good Laboratory Practice (GLP) and Good Manufacturing Practice (GMP) are foundational quality systems ensuring the reliability of non-clinical safety data and the consistent quality of manufactured products, respectively. moravek.comsafetyculture.com While distinct in their primary scope—GLP focuses on the conduct of studies and data integrity, and GMP on manufacturing processes and product quality—both are integral to the lifecycle of a reference standard like Rosuvastatin (B1679574) D6 Sodium. moravek.comsafetyculture.com
Adherence to GLP is essential for studies that will be submitted to regulatory authorities like the FDA, as it ensures that the data is a true reflection of the results and can be relied upon for safety assessments. namsa.com GMP, on the other hand, ensures that reference standards are consistently produced and controlled to meet quality standards. safetyculture.com For a deuterated internal standard, this means each batch possesses the same identity, purity, and isotopic enrichment, preventing batch-to-batch variability from impacting analytical results.
Key tenets of these practices applicable to Rosuvastatin D6 Sodium production and use include:
Standard Operating Procedures (SOPs): Detailed written instructions must be in place for all critical processes, from synthesis and purification to handling, storage, and analysis.
Personnel and Facilities: Staff must be adequately trained for their roles, and facilities must be designed and maintained to prevent contamination and ensure proper operational conditions. moravek.com
Equipment: All analytical instruments and manufacturing equipment must be regularly calibrated, qualified, and maintained, with comprehensive records of these activities. namsa.com
Documentation and Archiving: Every step, from planning to execution and reporting, must be meticulously documented and records securely archived for traceability and auditing purposes. namsa.com
Quality Assurance Unit (QAU): An independent QAU is responsible for monitoring studies and manufacturing processes to ensure compliance with GLP and GMP principles. moravek.com
Table 1: Comparison of GLP and GMP Focus for Reference Standards
| Feature | Good Laboratory Practice (GLP) | Good Manufacturing Practice (GMP) |
|---|---|---|
| Primary Goal | Ensures the quality, integrity, and reliability of non-clinical study data. moravek.com | Ensures products are consistently manufactured to meet quality standards. safetyculture.com |
| Scope | Covers the entire study process: planning, performance, monitoring, recording, and archiving. namsa.com | Covers all aspects of the manufacturing process, including personnel, premises, and equipment. moravek.com |
| Application to this compound | Governs the use of the standard in safety and efficacy testing to generate reliable data. | Governs the synthesis and purification to ensure batch-to-batch consistency in purity and isotopic labeling. |
| Key Element | A designated Study Director with overall responsibility for the study's conduct. safetyculture.com | A Quality Control Unit with the authority to approve or reject materials and procedures. moravek.com |
Certification, Purity Standards, and Traceability of Rosuvastatin-d6 Sodium Reference Materials
The reliability of this compound as an internal standard is directly linked to its certification, purity, and traceability. These elements provide the necessary assurance of its identity and quality for analytical applications.
A Certificate of Analysis (CofA) is a critical document that accompanies the reference standard. pharmaffiliates.com It provides detailed information on the material's properties, confirmed through rigorous testing. For this compound, a CofA typically includes the chemical name, CAS number, molecular formula, batch number, and results of analytical tests such as appearance, solubility, and purity. cleanchemlab.com
Purity Standards for isotopically labeled compounds are twofold:
Chemical Purity: This refers to the percentage of the material that is the specified chemical compound. It is often determined by techniques like High-Performance Liquid Chromatography (HPLC), with standards typically exceeding 95% purity. lgcstandards.com
Isotopic Purity (or Isotopic Enrichment): This measures the percentage of the labeled atoms in the molecule that are the desired stable isotope (in this case, deuterium). isotope.com High isotopic enrichment is crucial to minimize "cross-contribution," where the mass spectrum of the standard interferes with that of the unlabeled analyte. nih.gov Isotopic purity is often determined by mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. lgcstandards.com
Traceability ensures that the measurement of a property (e.g., concentration, purity) can be related to a stated reference, such as a national or international standard, through an unbroken chain of comparisons, all having stated uncertainties. nist.gov For chemical measurements, this often involves traceability to the International System of Units (SI). nih.gov The use of certified reference materials from national metrology institutes like the National Institute of Standards and Technology (NIST) helps establish this traceability, ensuring that measurements are accurate and comparable across different laboratories and over time. nist.govwikipedia.org
Table 2: Typical Specifications for this compound on a Certificate of Analysis
| Parameter | Typical Specification | Analytical Method |
|---|---|---|
| Appearance | White to Off-White Solid | Visual |
| Chemical Purity | >95% | HPLC |
| Isotopic Purity | >95% (e.g., 99.1%) | Mass Spectrometry, NMR |
| Identity Confirmation | Conforms to structure | NMR, Mass Spectrometry |
| Solubility | Soluble in Methanol | Visual |
Emerging Research Avenues and Future Directions for Rosuvastatin D6 Sodium
Advancements in Deuterium (B1214612) Labeling Methodologies for Pharmaceutical Research
The synthesis of deuterated compounds, once a significant challenge, has been revolutionized by modern catalytic methods, enabling more efficient and selective incorporation of deuterium into complex molecules. These advancements are pivotal for producing high-purity stable isotope-labeled internal standards (SIL-IS) like Rosuvastatin-d6 Sodium, which are indispensable for precise quantification in mass spectrometry. nih.govthermofisher.com
Historically, deuterium labeling required harsh conditions or multi-step syntheses. Today, transition-metal-catalyzed hydrogen isotope exchange (HIE) represents a state-of-the-art approach. iipseries.org This strategy allows for the direct replacement of hydrogen atoms with deuterium on a substrate molecule, often at a late stage in the synthesis, which is highly efficient. unesp.br Catalysts based on noble metals such as iridium, palladium, rhodium, and ruthenium have shown remarkable activity and selectivity. iipseries.orgscielo.br For instance, iridium-based catalysts are highly effective for ortho-deuteration, while palladium catalysts are used for non-directed C-H deuteration of aromatic rings. researchgate.netsaspublishers.com
Recent progress has also focused on using more earth-abundant and cost-effective metals like iron and silver. researchgate.netrjpn.org These newer methods often utilize inexpensive and readily available deuterium sources like heavy water (D₂O) or deuterated solvents, further enhancing their practicality. researchgate.netjocpr.com The development of N-heterocyclic carbene (NHC) ligands has also improved catalyst stability and activity.
These advanced methodologies offer several advantages for pharmaceutical research:
Improved Efficiency: Late-stage functionalization and direct H/D exchange reduce the number of synthetic steps. nih.gov
High Selectivity: Modern catalysts can target specific C-H bonds, allowing for precise control over the location of deuterium labels. researchgate.net
Milder Conditions: Many new catalytic systems operate under mild temperatures and pressures, preserving the integrity of complex drug molecules. rjpn.org
The application of these techniques ensures the reliable and cost-effective synthesis of complex deuterated molecules like Rosuvastatin-d6, which is critical for its role as an internal standard in demanding analytical applications.
Integration of Rosuvastatin-d6 Sodium in Systems Pharmacology and Computational Modeling
Systems pharmacology utilizes computational and mathematical models to understand the complex interactions of a drug within a biological system. researchgate.net A key tool in this field is physiologically based pharmacokinetic (PBPK) modeling, which simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug in a virtual patient. iipseries.orgresearchgate.net While Rosuvastatin-d6 Sodium is not directly a component of these in silico models, it plays an indispensable role in their development and validation.
PBPK models for rosuvastatin (B1679574) have been extensively developed to predict its pharmacokinetic profile and its interactions with other drugs (drug-drug interactions, or DDIs), particularly those involving drug transporters like OATP1B1, OATP1B3, and BCRP. thermofisher.comnih.gov These models integrate a vast amount of data, including the drug's physicochemical properties, in vitro metabolism and transport data, and human physiological parameters. nih.gov
The critical link to Rosuvastatin-d6 Sodium lies in the generation of high-quality clinical data required to build and qualify these models. Accurate measurement of rosuvastatin concentrations in plasma, urine, and tissue samples from clinical studies is paramount. This is where Rosuvastatin-d6 Sodium, as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, becomes essential.
By adding a known quantity of Rosuvastatin-d6 Sodium to each biological sample, analysts can correct for variations in sample preparation and instrument response. thermofisher.com This ensures that the measured concentrations of the non-labeled rosuvastatin are highly accurate and precise. This reliable pharmacokinetic data is the bedrock upon which PBPK models are built and validated. Without the precision afforded by stable isotope-labeled internal standards, the predictive power of these complex computational models would be severely compromised. Therefore, Rosuvastatin-d6 Sodium is a foundational tool that enables the confident application of systems pharmacology to predict rosuvastatin's behavior and optimize its clinical use. thermofisher.comnih.gov
Table 1: Role of Rosuvastatin-d6 Sodium in PBPK Model Development
| PBPK Modeling Stage | Requirement | Contribution of Rosuvastatin-d6 Sodium |
|---|---|---|
| Model Building | Accurate clinical pharmacokinetic data (plasma concentration-time profiles). | Used as an internal standard in LC-MS/MS to ensure the accuracy of rosuvastatin concentration measurements fed into the model. |
| Model Qualification/Validation | Comparison of model simulations against observed clinical data from DDI studies or special populations. thermofisher.com | Guarantees the reliability of the clinical data used to verify the model's predictive performance. |
| Model Application | Use of the validated model to predict un-tested scenarios (e.g., new DDI, impact of genetic polymorphisms). nih.gov | The confidence in these predictions is directly dependent on the quality of the data used for validation, which is underpinned by the use of a reliable internal standard. |
Development of Novel Analytical Platforms for Enhanced Labeled Compound Analysis
The definitive analytical platform for the quantification of rosuvastatin and its deuterated internal standard, Rosuvastatin-d6 Sodium, is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). unesp.brtsu.edu This hyphenated technique offers unparalleled sensitivity and selectivity, allowing for the detection of rosuvastatin at very low concentrations (sub-ng/mL) in complex biological matrices like human plasma. nih.govnih.gov
Standard validated methods typically involve several key steps:
Sample Preparation: Isolation of the analyte from plasma, often through protein precipitation or solid-phase extraction (SPE). nih.govthermofisher.comnih.gov Rosuvastatin-d6 Sodium is added at the beginning of this process.
Chromatographic Separation: Separation of rosuvastatin from other plasma components using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), typically with a C18 reversed-phase column. nih.govnih.gov
Ionization: Generation of charged molecules using an interface, most commonly electrospray ionization (ESI), often in positive ion mode. nih.gov
Mass Spectrometric Detection: Use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for rosuvastatin (e.g., m/z 482.1) and a characteristic product ion (e.g., m/z 258.1) that is formed after fragmentation. nih.gov A distinct precursor-to-product transition is monitored for Rosuvastatin-d6 Sodium (e.g., m/z 488.2 → 258.2 or 264.2). nih.gov
Advancements in this field are focused on enhancing throughput, sensitivity, and efficiency.
Ultra-High-Performance Liquid Chromatography (UHPLC): Utilizes columns with smaller particle sizes to achieve faster separation times (often under 5 minutes) and higher resolution compared to traditional HPLC. nih.gov
Advanced Solid-Phase Extraction (SPE): The use of novel materials and automated 96-well plate formats allows for high-throughput and highly reproducible sample cleanup, reducing matrix effects and improving data quality. thermofisher.com
High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) offer even greater mass accuracy and specificity than triple quadrupoles. This can be particularly useful in metabolite identification studies or when dealing with complex interferences. nih.gov
These evolving analytical platforms continue to refine the analysis of labeled compounds. The combination of automated sample preparation, rapid UHPLC separation, and sensitive MS/MS detection allows for the robust and efficient quantification of rosuvastatin in large-scale clinical trials, with Rosuvastatin-d6 Sodium remaining the gold-standard internal standard for ensuring data accuracy. thermofisher.com
Table 2: Typical LC-MS/MS Parameters for Rosuvastatin-d6 Analysis
| Parameter | Typical Setting/Value | Reference |
|---|---|---|
| Chromatography | UHPLC/HPLC with C18 column | nih.govnih.gov |
| Mobile Phase | Acetonitrile (B52724)/Methanol and an aqueous buffer (e.g., ammonium (B1175870) acetate) | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Precursor Ion (Rosuvastatin) | m/z 482.1 | nih.gov |
| Product Ion (Rosuvastatin) | m/z 258.1 | nih.gov |
| Precursor Ion (Rosuvastatin-d6) | m/z 488.2 | nih.gov |
| Product Ion (Rosuvastatin-d6) | m/z 258.2 / 264.2 | nih.gov |
Q & A
Basic Research Questions
Q. How is Rosuvastatin D6 Sodium validated as an internal standard in quantitative analytical methods?
- Methodology : this compound is used as a deuterated internal standard to enhance specificity in mass spectrometry-based assays. Validation requires testing linearity (e.g., 1–100 ng/mL), precision (RSD <15%), and recovery rates (85–115%) against non-deuterated Rosuvastatin. Cross-validation with HPLC-UV or LC-MS/MS ensures minimal interference from matrix effects .
- Example : In pharmacokinetic studies, spiked plasma samples are analyzed to confirm the absence of isotopic interference and matrix suppression .
Q. What chromatographic methods are optimal for separating this compound from its non-deuterated form?
- Methodology : Reverse-phase HPLC with C18 columns (e.g., 5 µm, 250 × 4.6 mm) and mobile phases like acetonitrile:phosphate buffer (pH 3.0, 60:40 v/v) achieve baseline separation. Retention times are adjusted by varying flow rates (1.0–1.5 mL/min) and column temperatures (25–40°C) .
- Data Contradiction : Some studies report ion-pair chromatography with sodium hexanesulfonate improves resolution, while others favor gradient elution for complex biological matrices .
Q. How is this compound synthesized and characterized for isotopic purity?
- Methodology : Synthesis involves deuterium exchange reactions under controlled pH and temperature. Isotopic purity (>98%) is confirmed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to ensure no residual protium in critical positions (e.g., methyl groups) .
Advanced Research Questions
Q. How can experimental design optimize formulations containing this compound for stability studies?
- Methodology : Central composite design (CCD) is employed to evaluate factors like excipient ratios (e.g., microcrystalline cellulose vs. croscarmellose sodium) and their impact on tablet hardness, disintegration time, and drug release. Polynomial equations model interactions, with desirability functions targeting >90% release at 40 minutes .
- Example : A CCD with 9 experimental runs identified optimal levels of MCC (50–70 mg) and CCS (5–15 mg) for SNEDDS tablets, achieving 95% release .
Q. How do discrepancies arise in pharmacokinetic data when using this compound as a tracer, and how are they resolved?
- Analysis : Discrepancies may stem from variable deuterium exchange in vivo or differences in extraction efficiency between plasma and tissue samples. Resolution involves:
- Protocol Harmonization : Standardizing sample preparation (e.g., protein precipitation with acetonitrile vs. solid-phase extraction).
- Cross-Study Validation : Comparing AUC and Cmax values across species (e.g., rats vs. humans) to identify species-specific metabolic pathways .
Q. What strategies address conflicting results in this compound’s role in oxidative stress studies?
- Case Study : While some in vitro models show this compound reduces ROS via Nrf2 activation, in vivo studies report no significant effect. This discrepancy is addressed by:
- Dose Adjustments : Testing higher doses (e.g., 20 mg/kg in rodents) to overcome bioavailability limitations.
- Biomarker Correlation : Linking ROS reduction to changes in LDL cholesterol and CRP levels, as in the JUPITER trial .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
